3-[4-(Fluorosulfonyl)phenyl]propanoic acid
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Overview
Description
3-[4-(Fluorosulfonyl)phenyl]propanoic acid is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . It is characterized by the presence of a fluorosulfonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is typically a white to light yellow solid at room temperature and is soluble in various solvents .
Preparation Methods
The synthesis of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid involves multiple steps and requires precise control over reaction conditions. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable precursor, such as 4-bromophenylpropanoic acid.
Fluorosulfonylation: The precursor undergoes a fluorosulfonylation reaction, where a fluorosulfonyl group is introduced to the phenyl ring. This step typically involves the use of reagents like fluorosulfonic acid or its derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-[4-(Fluorosulfonyl)phenyl]propanoic acid can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(Fluorosulfonyl)phenyl]propanoic acid has several applications in scientific research, including :
Chemistry: It serves as an intermediate in organic synthesis, enabling the preparation of various fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel drugs with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules . This reactivity can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-[4-(Fluorosulfonyl)phenyl]propanoic acid can be compared with other similar compounds, such as :
3-[4-(Chlorosulfonyl)phenyl]propanoic acid: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.
3-[4-(Methylsulfonyl)phenyl]propanoic acid:
3-[4-(Nitrosulfonyl)phenyl]propanoic acid: The nitrosulfonyl group introduces unique reactivity patterns, making this compound suitable for different synthetic and research applications.
Properties
IUPAC Name |
3-(4-fluorosulfonylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHOCAXPYRDPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21864-49-3 |
Source
|
Record name | 3-[4-(fluorosulfonyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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